4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Description
Historical Development and Context
The compound first emerged in synthetic chemistry literature during the early 2010s as part of efforts to develop modular scaffolds for drug discovery. Its design reflects advancements in carbamate-protected piperidine chemistry, which gained traction due to the versatility of tert-butyloxycarbonyl (Boc) groups in peptide synthesis. Early synthetic routes were adapted from methodologies described in patents such as CN102070513A, which detailed decarboxylation and protection strategies for piperidone intermediates. By 2021, optimized protocols using coupling agents like dicyclohexylcarbodiimide (DCC) improved yields to >98% purity, as documented in commercial catalog entries.
Nomenclature and Chemical Classification
IUPAC Name
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Classification
- Primary Class : Piperidine carboxylic acid esters
- Subclasses :
- Aromatic ethers (phenoxy group)
- Tertiary carbamates (Boc-protected amine)
- Piperidine-1-carbonyl derivatives
Systematic Breakdown :
| Component | Structure | Role |
|---|---|---|
| Piperidine core | C₅H₁₀N | Central heterocycle |
| Phenoxy linker | -O-C₆H₄- | Spacer between carbonyl groups |
| Boc group | (C(CH₃)₃)OC(=O)- | Amine protection |
Registry Information and Identifiers
Key Identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1146079-98-2 | |
| PubChem CID | 45786476 (structural analog) | |
| MDL Number | MFCD11215261 | |
| Molecular Formula | C₂₂H₃₂N₂O₄ | |
| Exact Mass | 388.2362 g/mol |
Synonym Cross-Reference :
Structural Isomerism and Related Derivatives
Positional Isomers :
Derivative Comparison :
Stereochemical Considerations :
- The compound lacks chiral centers due to symmetrical substitution on both piperidine rings.
- Analogous derivatives with asymmetric substitutions (e.g., 3-position isomers) exhibit distinct conformational behaviors.
Properties
IUPAC Name |
tert-butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-15-11-17(12-16-24)27-19-10-6-5-9-18(19)20(25)23-13-7-4-8-14-23/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRJRMSJWSWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671356 | |
| Record name | tert-Butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146079-98-2 | |
| Record name | tert-Butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidine-1-carboxylic acid tert-butyl ester intermediates
A key intermediate is piperidine-1-carboxylic acid tert-butyl ester, which can be functionalized at the 4-position. One common approach is the tosylation of the 4-hydroxy group to form 4-(toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, facilitating subsequent nucleophilic substitution.
This step activates the piperidine ring for further substitution by converting the hydroxyl group into a good leaving group (tosylate).
Protection and Deprotection Strategies
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis, allowing selective reactions at other sites. Deprotection is typically performed under acidic conditions after the assembly of the molecule.
Purification and Characterization
Purification methods include:
- Silica gel column chromatography using solvent gradients (e.g., petroleum ether/ethyl acetate).
- Crystallization from aqueous ethanol or other solvents.
- Drying under vacuum at moderate temperatures (40-55°C).
Characterization techniques involve:
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR in DMSO-d6) to confirm structure and purity.
- Mass spectrometry (MS) to verify molecular weight.
- Melting point determination for solid products.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The use of sulfonate esters such as tosylate or mesylate groups is crucial for activating the piperidine ring for nucleophilic substitution.
- Bases like potassium carbonate and cesium fluoride facilitate the displacement reactions efficiently.
- Reaction times vary from 12 to 24 hours, with temperature control (room temperature to reflux or 85°C) critical for yield optimization.
- Purification steps are essential to remove residual solvents and byproducts, ensuring high purity for downstream applications.
- The tert-butyl ester protecting group is stable under the reaction conditions used but can be removed under acidic conditions if needed for further functionalization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can also be performed on this compound, usually involving reducing agents like hydrogen in the presence of a catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides for alkylation, or acyl chlorides for acylation reactions.
Major Products: Depending on the reaction conditions and reagents used, the major products can vary significantly. Oxidation typically yields ketones or carboxylic acids, reduction produces alcohols or amines, and substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and pharmaceuticals.
Biology: Employed in the study of receptor-ligand interactions and protein binding assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with biological molecules, influencing various molecular targets and pathways.
Molecular Targets: Includes binding to specific receptors or enzymes, modifying their activity.
Pathways: Can affect signal transduction pathways, leading to downstream biological effects such as altered gene expression or cellular function.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
- Key Difference: The piperidine-1-carbonyl group is attached to the 4-position of the phenoxy ring instead of the 2-position.
- For example, the 4-substituted analog may exhibit reduced conformational flexibility compared to the 2-substituted target compound .
tert-Butyl 3-(4-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate
- Key Difference : Replaces the piperidine-1-carbonyl group with a morpholine-4-carbonyl moiety.
- Impact : Morpholine’s oxygen atom introduces enhanced polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the piperidine variant .
4-[2-(Methylsulfonyl)acetyl]-piperidine-1-carboxylic acid tert-butyl ester
- Key Difference: Substitutes the phenoxy-piperidine-carbonyl moiety with a methylsulfonyl acetyl group.
- Impact : The strong electron-withdrawing sulfonyl group increases acidity of adjacent protons, making this compound more reactive in nucleophilic substitution reactions. This contrasts with the target compound’s stability under basic conditions .
4-[4-Cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
- Key Feature: Incorporates a cyano group and a vinyl-pyrrolidine substituent.
- Application: The cyano group enhances binding to metalloenzymes, while the conjugated vinyl system allows for photochemical studies. This compound is used in the synthesis of Rho-kinase inhibitors .
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester
- Key Feature : Contains a boronate ester group.
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Key Feature: Includes an amino acid-derived side chain.
- Impact : The primary amine enables conjugation with carboxylic acids or carbonyl groups, making it valuable in peptide-mimetic drug design .
Physicochemical and Pharmacokinetic Comparisons
*logP values estimated using fragment-based methods.
Biological Activity
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1146079-98-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 388.50 g/mol
- Density : 1.145 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The compound's structure suggests it may exhibit significant pharmacological properties due to the presence of piperidine and phenoxy moieties.
Antitumor Activity
Studies have indicated that derivatives of piperidine compounds can exhibit antitumor properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenoxy group significantly influence the activity.
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | Inhibits Bcl-2 protein |
Neuroprotective Effects
Research has also suggested that piperidine derivatives may possess neuroprotective effects. For example, compounds similar to tert-butyl esters have been evaluated for their ability to protect neuronal cells from oxidative stress.
Case Studies
-
Study on Anticonvulsant Activity :
A study focused on the anticonvulsant properties of piperidine derivatives found that certain modifications led to enhanced activity against induced seizures in animal models. The presence of specific substituents on the phenoxy group was crucial for efficacy. -
Cytotoxicity Assessment :
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : Compounds structurally related to this compound have been shown to inhibit tumor growth in xenograft models.
- Mechanistic Studies : Detailed mechanistic studies revealed that these compounds may act through the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression.
Q & A
Q. What are the critical steps and parameters in synthesizing this compound?
The synthesis involves multi-step organic reactions, including piperidine ring formation, phenoxy coupling, and tert-butyl ester protection. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during coupling reactions to avoid side products).
- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity).
- Reaction time optimization (e.g., 12–24 hours for esterification). Evidence from analogous compounds highlights the importance of using bases like sodium tert-butoxide to improve yields during deprotection steps .
Q. Which spectroscopic techniques are recommended for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl signals (~170 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
- Elemental analysis : Validates purity (>95% required for pharmacological studies). Discrepancies in NMR data (e.g., unexpected splitting) may arise from dynamic equilibria or impurities, necessitating repeated analysis under standardized conditions .
Q. What storage conditions ensure compound stability?
- Store at –20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis.
- Protect from moisture and light using amber glass vials. Safety data sheets for similar tert-butyl esters warn against exposure to strong oxidizers (e.g., peroxides), which may degrade the compound .
Advanced Research Questions
Q. How can contradictory spectral data during derivative characterization be resolved?
- Variable Temperature (VT) NMR : Resolves dynamic processes (e.g., rotamers) by analyzing peak coalescence at elevated temperatures.
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish regioisomers.
- X-ray crystallography : Provides definitive structural confirmation if crystals are obtainable. For example, unexpected NOEs in NOESY spectra may indicate non-planar conformations of the piperidine ring .
Q. What strategies optimize the coupling reaction between piperidine and phenoxy components?
- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or EDCI/HOBt for amide bond formation.
- Solvent polarity adjustment : Higher polarity solvents (e.g., DMF) stabilize transition states in SNAr reactions.
- Molar ratio optimization : A 1.2:1 ratio of phenoxy precursor to piperidine derivative minimizes unreacted starting material. Studies on related compounds suggest that microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .
Q. How to design experiments probing biological target interactions?
- In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance).
- Molecular docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., PI3K or serotonin receptors).
- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation. Derivatives with tert-butyl esters show enhanced blood-brain barrier penetration in preclinical models, suggesting neuropharmacological potential .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition state modeling : Simulate energy barriers for SN2 mechanisms at the piperidine nitrogen.
- Solvent effect simulations : Use COSMO-RS to evaluate solvation energies in different media. Structural analogs demonstrate that electron-withdrawing groups on the phenoxy ring accelerate substitution rates .
Safety and Hazard Mitigation
Q. What precautions mitigate risks during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data for structurally similar compounds classify them as Category 4 (oral toxicity), requiring strict adherence to LD50 protocols .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using IC50/EC50 curves.
- Batch purity verification : Reanalyze compound lots via HPLC to rule out impurity interference.
- Assay standardization : Cross-validate results using orthogonal methods (e.g., ELISA vs. Western blot). For example, conflicting IC50 values for kinase inhibition may arise from variations in ATP concentrations during assays .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
